molecular formula C7H5ClO B1584700 2-Chlorotropone CAS No. 3839-48-3

2-Chlorotropone

Cat. No. B1584700
CAS RN: 3839-48-3
M. Wt: 140.56 g/mol
InChI Key: MTHNMAUDCHXFMM-UHFFFAOYSA-N
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Patent
US04950686

Procedure details

To a solution of tropolone (1,680 mg) dissolved in benzene (36 ml) is added thionyl chloride (1.12 ml). The mixture is stirred for 1.5 hr with refluxing. After concentrating the reaction mixture under reduced pressure, the resulting residue is purified by silica gel chromatography and recrystallized from cyclohexane to give 1.08 g of 2-chlorotropone as yellow needles. To a solution of the 2-chlorotropone (75 mg) dissolved in dimethylformamide (4 ml) is added potassium thiocyanate (270 mg). The mixture is stirred at 110° C. for 26 hr. To the reaction mixture is added water (50 ml), followed by cooling with ice. The resulting precipitate is recovered by filtration, purified by silica gel chromatography and recrystallized from ethanol to give 59 mg of 2-thiocyanatotropone as light brown needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:8]=[CH:7][C:5](=[O:6])[C:4](O)=[CH:3][CH:2]=1.S(Cl)([Cl:12])=O>C1C=CC=CC=1>[CH:1]1[CH:8]=[CH:7][C:5](=[O:6])[C:4]([Cl:12])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=O)C=C1)O
Name
Quantity
36 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1=CC=C(C(=O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.